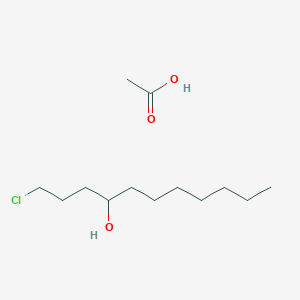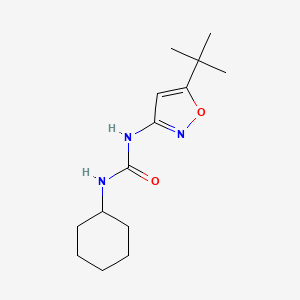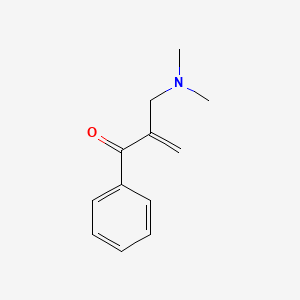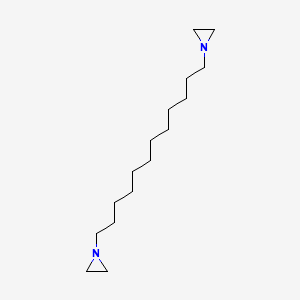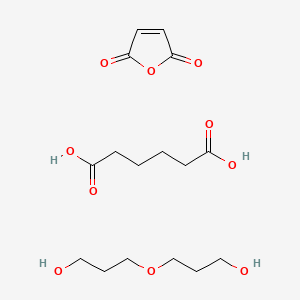![molecular formula C24H18N4O2 B14629585 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline CAS No. 57437-00-0](/img/structure/B14629585.png)
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is a chemical compound with the molecular formula C22H18N2O2. It is a member of the quinoxaline family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics. This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a pyrazinoquinoxaline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline typically involves the condensation of appropriate aromatic diamines with diketones. One common method starts with the reaction of 4-methoxyaniline with glyoxal to form the intermediate 2,3-bis(4-methoxyphenyl)quinoxaline. This intermediate is then subjected to further cyclization reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts may also be employed to enhance the reaction efficiency.
化学反应分析
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
- 2,3-Bis(4-chlorophenyl)quinoxaline
- 2,3-Bis(4-bromophenyl)quinoxaline
- 2,3-Bis(4-nitrophenyl)quinoxaline
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is unique due to the presence of methoxy groups on the aromatic rings. These groups can influence the compound’s electronic properties, solubility, and reactivity, making it distinct from other quinoxaline derivatives. The methoxy groups can also enhance the compound’s potential interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
57437-00-0 |
|---|---|
分子式 |
C24H18N4O2 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
2,3-bis(4-methoxyphenyl)pyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C24H18N4O2/c1-29-17-7-3-15(4-8-17)21-22(16-5-9-18(30-2)10-6-16)28-24-20(27-21)12-11-19-23(24)26-14-13-25-19/h3-14H,1-2H3 |
InChI 键 |
ZNRZWAHMXDDZEN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=NC=CN=C4C=C3)N=C2C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


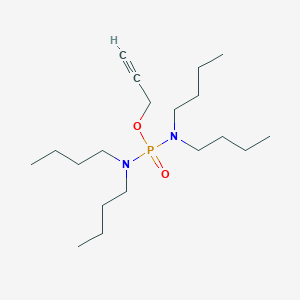
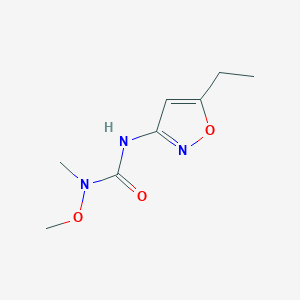
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
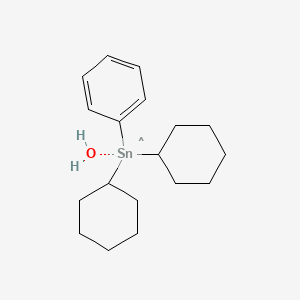

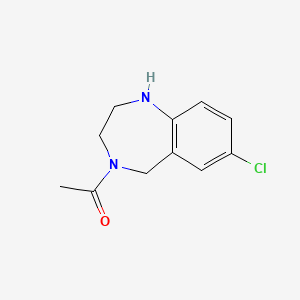
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

